H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH
Description
Historical Overview of the Bradykinin (B550075) Peptide Family and Related Analogs
The study of biologically active peptides took a significant step forward with the discovery of bradykinin in 1948 by a team of Brazilian scientists led by Dr. Maurício Rocha e Silva. encyclopedia.pubwikipedia.org They identified this substance in the blood plasma of animals exposed to the venom of the Bothrops jararaca snake, noting its powerful effect on smooth muscle and its ability to lower blood pressure. wikipedia.org This discovery established bradykinin as a key component of the kinin-kallikrein system, a complex network that regulates various physiological processes. unimelb.edu.au
Bradykinin is a nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. nih.govqyaobio.com It is produced when the enzyme kallikrein cleaves a precursor protein called high-molecular-weight kininogen (HMWK). encyclopedia.pubwikipedia.orgexpasy.org Once released, bradykinin exerts its effects by binding to two specific G protein-coupled receptors: the B1 and B2 receptors. expasy.org The B2 receptor is typically present on cells, mediating most of bradykinin's immediate effects, while the B1 receptor is usually expressed in response to tissue injury and inflammation. expasy.org The physiological actions of bradykinin are potent and diverse, including vasodilation, increased vascular permeability, contraction of non-vascular smooth muscle, and a role in pain signaling. expasy.org
The bradykinin family includes not only the primary peptide but also a range of related analogs found in nature and synthesized in laboratories. For instance, bradykinin-related peptides (BRPs) have been isolated from the skin secretions of various amphibian species. nih.gov These natural analogs often feature amino acid substitutions or extensions at the N- or C-terminus, leading to variations in their pharmacological profiles. nih.gov Synthetic analogs, such as H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH, have been developed by researchers to serve as specific tools for investigating the kinin system. nih.govglpbio.com
Significance of N-terminal Tyrosine Extension in Peptide Pharmacology
The addition of an amino acid to the N-terminus of a peptide, known as N-terminal extension, is a common strategy in peptide pharmacology to modify its properties or utility. The choice of the added residue is critical, and tyrosine is frequently selected for a specific and highly valuable purpose: radioiodination. nih.govbiosynth.com
The phenolic side chain of tyrosine provides an ideal site for the incorporation of radioactive iodine isotopes, such as ¹²⁵I. This process creates a radiolabeled version of the peptide, in this case, [¹²⁵I]Tyr-bradykinin. nih.gov Such radioligands are indispensable for receptor binding assays, which are fundamental to pharmacology. These assays allow researchers to:
Identify and Quantify Receptors: By measuring the binding of the radiolabeled peptide to cells or tissue membranes, scientists can determine the density and location of specific receptors. nih.gov
Characterize Receptor Affinity: Researchers can study the strength with which the peptide and its analogs bind to the receptor. nih.gov
Screen New Drugs: The ability of new, non-labeled compounds to displace the bound radioligand can be measured to determine their own receptor binding affinity.
Beyond its role as a label, an N-terminal extension can also influence the peptide's biological activity. The addition of a tyrosine residue can alter the peptide's conformation, stability, and interaction with its receptor. nih.gov For example, studies comparing the binding of various kinins have shown that [Tyr0]-Bradykinin has a distinct binding affinity compared to bradykinin itself or other analogs like Lys-bradykinin. nih.gov This highlights that even a single amino acid extension can subtly modulate the pharmacological profile of the parent peptide.
Research Rationale and Scope for this compound Investigation
The primary rationale for the synthesis and investigation of this compound ([Tyr0]-Bradykinin) is its utility as a research tool. The inherent biological activities of the bradykinin system are implicated in a wide array of physiological and pathological conditions, including inflammation, pain, blood pressure control, and neuropathies. expasy.orgnih.gov To understand these processes and develop potential therapeutic interventions, it is essential to have precise tools to probe the system's components, particularly its receptors.
The scope of research involving this decapeptide is therefore centered on its application in receptor pharmacology. By converting it into a radioligand, [¹²⁵I]Tyr-bradykinin, researchers can conduct detailed investigations into the distribution and function of bradykinin receptors. nih.gov For instance, its use was critical in demonstrating that kinin binding sites reside primarily on neurons in rat brain cell cultures, providing evidence for the role of kinins as neurotransmitters or neuromodulators. nih.gov
Investigations using [Tyr0]-Bradykinin allow for the exploration of the kinin-kallikrein system in various tissues and disease models. This research helps to elucidate the specific roles of B1 and B2 receptors in different contexts and provides a platform for testing the potency and specificity of new bradykinin receptor agonists and antagonists, which are being explored as potential treatments for conditions like hereditary angioedema. wikipedia.orgacs.org
Table 2: Amino Acids in this compound
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property |
|---|---|---|---|
| Tyrosine | Tyr | Y | Hydrophobic, Aromatic sigmaaldrich.com |
| Arginine | Arg | R | Basic, Positively Charged wikipedia.org |
| Proline | Pro | P | Unique, Hydrophobic sigmaaldrich.com |
| Glycine | Gly | G | Unique, Hydrophobic sigmaaldrich.com |
| Phenylalanine | Phe | F | Hydrophobic, Aromatic sigmaaldrich.com |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H82N16O13/c60-39(30-37-21-23-38(77)24-22-37)49(79)69-40(16-7-25-65-58(61)62)54(84)75-29-11-20-47(75)56(86)74-28-9-18-45(74)52(82)67-33-48(78)68-42(31-35-12-3-1-4-13-35)50(80)72-44(34-76)55(85)73-27-10-19-46(73)53(83)71-43(32-36-14-5-2-6-15-36)51(81)70-41(57(87)88)17-8-26-66-59(63)64/h1-6,12-15,21-24,39-47,76-77H,7-11,16-20,25-34,60H2,(H,67,82)(H,68,78)(H,69,79)(H,70,81)(H,71,83)(H,72,80)(H,87,88)(H4,61,62,65)(H4,63,64,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLZMKXYKARMGD-CSYZDTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H82N16O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Conformational Dynamics of H Tyr Arg Pro Pro Gly Phe Ser Pro Phe Arg Oh
Primary Amino Acid Sequence Analysis and Design Principles
The design principles embedded within this sequence are evident upon closer examination of its constituent amino acids. The peptide is flanked by two positively charged Arginine residues at the N- and C-termini. nih.govucsb.edu These hydrophilic residues contribute to the peptide's solubility in aqueous environments and are critical for its interaction with its receptors. nih.govacs.org The sequence also features a notable abundance of Proline residues at positions 2, 3, and 7, which impose significant conformational constraints. nih.govnih.govacs.org The presence of two aromatic Phenylalanine residues at positions 5 and 8, along with a Tyrosine at the N-terminus, introduces hydrophobic characteristics and the potential for specific aromatic-aromatic and cation-π interactions that stabilize the three-dimensional structure. researchgate.netmdpi.com The central Glycine residue provides a point of flexibility, while the polar Serine residue can participate in hydrogen bonding.
| Position | Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property |
|---|---|---|---|---|
| 1 | Tyrosine | Tyr | Y | Aromatic, Polar |
| 2 | Arginine | Arg | R | Basic, Positively Charged |
| 3 | Proline | Pro | P | Cyclic, Hydrophobic |
| 4 | Proline | Pro | P | Cyclic, Hydrophobic |
| 5 | Glycine | Gly | G | Apolar, Smallest |
| 6 | Phenylalanine | Phe | F | Aromatic, Hydrophobic |
| 7 | Serine | Ser | S | Polar, Uncharged |
| 8 | Proline | Pro | P | Cyclic, Hydrophobic |
| 9 | Phenylalanine | Phe | F | Aromatic, Hydrophobic |
| 10 | Arginine | Arg | R | Basic, Positively Charged |
Secondary and Tertiary Structural Predictions and Experimental Elucidation
While the primary sequence provides the blueprint, the biological function of H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH is realized through its three-dimensional conformation. Due to its small size and inherent flexibility, this peptide does not adopt a single, rigid structure in solution but rather exists as an ensemble of conformations. nih.gov However, certain structural motifs are consistently predicted and observed.
The three Proline residues at positions 2, 3, and 7 are key players in shaping the conformational landscape of this compound. The cyclic structure of the Proline side chain restricts the rotation around the N-Cα bond, introducing kinks and turns into the peptide backbone. embopress.org
The aromatic residues, Tyrosine at position 1 and Phenylalanine at positions 5 and 8, play a significant role in the stabilization of the peptide's three-dimensional structure through non-covalent interactions. researchgate.net These hydrophobic residues tend to be shielded from the aqueous environment, driving the folding of the peptide. researchgate.net
Computational Modeling and Molecular Dynamics Simulations of Peptide Conformation
Computational approaches, particularly molecular dynamics (MD) simulations, have been instrumental in providing a dynamic and detailed picture of the conformational behavior of this compound. nih.govnih.govnih.gov These simulations allow for the exploration of the peptide's conformational landscape over time, revealing the transitions between different states and the influence of the environment.
MD simulations have been used to refine structures obtained from experimental methods like NMR and to model the peptide's interaction with membrane-mimetic environments. acs.orgnih.gov These studies have provided insights into how the peptide might orient itself when approaching a cell membrane before binding to its receptor. acs.orgnih.gov Simulations have also been employed to investigate the binding of the peptide to its receptor, generating models that are in good agreement with mutagenesis data. nih.govnih.gov These models suggest that the C-terminal β-turn is buried within the receptor, while the N-terminus interacts with the extracellular loops of the receptor. nih.gov Enhanced sampling MD methods have been particularly useful in exhaustively sampling all possible cis-trans isomer combinations of the Proline residues, providing a quantitative understanding of their interdependence. nih.gov
| Computational Method | Key Findings | Reference |
|---|---|---|
| Molecular Dynamics (MD) Simulations in Biphasic Environment | Provided insights into the peptide's interaction with a hydrophilic/hydrophobic interface, mimicking a cell membrane. | acs.orgnih.gov |
| Homology Modeling and MD | Generated a model of the peptide bound to its receptor, showing a twisted "S" shape with a C-terminal β-turn. | nih.gov |
| Enhanced-Sampling MD (ωBP-REMD) | Exhaustively sampled all eight cis/trans isomer combinations of the three Proline residues, revealing their interdependence. | nih.gov |
| Ion Mobility-Mass Spectrometry (IM-MS) with MD | Correlated experimentally observed conformers with computationally generated structures, linking them to Proline isomerization. | nih.govnih.govacs.org |
Synthetic Methodologies for H Tyr Arg Pro Pro Gly Phe Ser Pro Phe Arg Oh and Its Analogs in Research
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for synthesizing peptides like H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH. The process involves assembling the peptide chain step-by-step while one end is attached to an insoluble solid support, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. researchgate.netlifetein.com Bradykinin (B550075) holds a significant place in the history of SPPS, as it was the first biologically active peptide synthesized using this method by Bruce Merrifield. researchgate.net
Fmoc- and Boc-based Strategies
Two main chemical strategies are employed in SPPS: the Fmoc (9-fluorenylmethyloxycarbonyl) and the Boc (tert-butyloxycarbonyl) strategies. americanpeptidesociety.org Both rely on the use of a temporary protecting group for the α-amino group of the incoming amino acid to control the polymerization process. lifetein.comamericanpeptidesociety.org
The Boc strategy was the first to be widely adopted. americanpeptidesociety.org It utilizes the acid-labile Boc group for Nα-protection. The removal of the Boc group (deprotection) is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). researchgate.netamericanpeptidesociety.org The side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis along with cleavage from the resin using a strong acid, such as liquid hydrogen fluoride (B91410) (HF). researchgate.netnih.gov While effective, the requirement for harsh acidic conditions for final cleavage can be a limitation. americanpeptidesociety.org
The Fmoc strategy is now more prevalent due to its milder conditions. lifetein.comamericanpeptidesociety.org The Fmoc group is base-labile and is removed using a solution of a secondary amine, most commonly piperidine (B6355638) in dimethylformamide (DMF). lifetein.com The side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed simultaneously with cleavage from the resin using a milder acid, such as TFA. researchgate.netlifetein.com The mildness of the Fmoc deprotection step makes this strategy compatible with a wider range of sensitive linkers and complex peptides. lifetein.com
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., Trifluoroacetic acid, TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Benzyl-based, removed by strong acid (HF) |
| Final Cleavage | Mild acid (e.g., TFA) | Strong acid (e.g., liquid HF) |
| Advantages | Milder conditions, easier automation | Lower cost of amino acid derivatives |
| Disadvantages | Higher cost of derivatives | Harsh final cleavage conditions |
An efficient synthesis of Bradykinin has been reported using a combination of arginine side-chain protecting groups within the Fmoc strategy, specifically using Arg(Mtr) at position 1 and Arg(Pmc) at position 9, resulting in a high yield of the pure peptide. researchgate.net
Resin Selection and Coupling Reagents
The choice of solid support (resin) is critical as it determines the C-terminal functionality of the peptide and the conditions required for final cleavage. nih.gov For the synthesis of this compound, which has a C-terminal carboxylic acid, a Wang resin or a similar p-alkoxybenzyl alcohol-based linker is commonly used in the Fmoc strategy. researchgate.net In the Boc strategy, the original Merrifield resin (chloromethylated polystyrene) is often employed. researchgate.net
The formation of the amide bond between the growing peptide chain and the incoming amino acid is facilitated by coupling reagents. These reagents activate the carboxyl group of the new amino acid.
Common Coupling Reagents:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective activators. peptide.com DIC is preferred in SPPS because the resulting urea (B33335) byproduct is soluble in the reaction solvent, unlike the byproduct of DCC. peptide.com
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are highly efficient and lead to rapid coupling with minimal racemization, especially when used with an additive like N-hydroxybenzotriazole (HOBt). researchgate.netpeptide.com
Phosphonium Salts: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective coupling reagent. peptide.com
Microwave-assisted solid-phase synthesis has been shown to reduce the time required for coupling and deprotection steps, decrease racemization, and result in excellent purity of the crude peptide product for Bradykinin analogs. ekb.eg
| Resin Type | Typical Strategy | C-Terminal Product | Cleavage Condition |
| Merrifield Resin | Boc | Carboxylic Acid | Strong acid (e.g., HF) |
| Wang Resin | Fmoc | Carboxylic Acid | Mild acid (e.g., TFA) |
| Rink Amide Resin | Fmoc | Carboxamide | Mild acid (e.g., TFA) |
Cleavage and Deprotection Techniques
The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of any side-chain protecting groups. thermofisher.com The specific reagent mixture, often called a cleavage cocktail, depends on the peptide sequence and the protecting groups used. thermofisher.com
For the Fmoc strategy, a high concentration of Trifluoroacetic acid (TFA) is the primary cleavage reagent. sigmaaldrich.com However, the protecting groups, when cleaved, can generate reactive cationic species that can modify sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine. thermofisher.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail. thermofisher.com
A common cleavage cocktail, known as Reagent K, consists of TFA with scavengers like water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.com Another widely used mixture is Reagent B, which uses triisopropylsilane (B1312306) (TIS) as a scavenger in a mixture of TFA, water, and phenol. peptide.com The cleavage reaction is typically carried out for 1-3 hours at room temperature. sigmaaldrich.compeptide.com After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether. peptide.com
For the Boc strategy, the final cleavage requires a much stronger acid. Liquid hydrogen fluoride (HF) is traditionally used, often with a scavenger like anisole. nih.govelsevierpure.com This procedure requires specialized equipment due to the hazardous nature of HF.
Solution-Phase Peptide Synthesis (LPPS) Approaches for Research Scale
While less common for long peptides, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a viable method for research-scale production. In this classical approach, protected amino acids are coupled sequentially in an organic solvent. After each step, the product must be purified, typically by extraction or crystallization, before proceeding to the next coupling.
A tag-assisted LPPS method has been developed for the large-scale synthesis of Icatibant, a Bradykinin receptor antagonist. acs.org This approach utilizes a hydrophobic benzyl (B1604629) alcohol tag as a soluble support, which facilitates purification by precipitation after each coupling and deprotection step, avoiding the need for chromatography. acs.org
Historically, a variation of solution-phase synthesis using polymeric insoluble active esters was employed to synthesize fully biologically active Bradykinin. elsevierpure.com In this method, N-blocked amino acids were coupled to a poly-4-hydroxy-3-nitrostyrene support to form active esters. These insoluble reagents were then used in excess to drive the coupling reaction with a soluble peptide ester in solution. The excess polymeric reagent could then be easily removed by filtration. elsevierpure.com
Advanced Synthetic Modifications for Structure-Activity Relationship Studies
To investigate the relationship between the peptide's structure and its biological activity (SAR), analogs of this compound are synthesized with specific modifications. These modifications can enhance receptor binding, improve stability against enzymatic degradation, or alter the peptide's conformation. nih.gov
Incorporation of D-amino Acids and Non-canonical Amino Acids
A common strategy in SAR studies is the replacement of one or more of the naturally occurring L-amino acids with their D-isomers or with non-canonical amino acids (ncAAs). nih.govmdpi.com The incorporation of these modified residues is readily achieved using standard SPPS protocols, provided the appropriately protected building block is available. nih.gov
D-amino Acids: Substituting an L-amino acid with its D-enantiomer can have profound effects on the peptide's secondary structure and its resistance to proteases. For example, analogs of a Bradykinin fragment have been synthesized where phenylalanine residues were replaced by D-phenylalanine to probe the structural requirements for receptor interaction. nih.gov
Non-canonical Amino Acids: A vast array of ncAAs can be incorporated to explore a wider chemical space. mdpi.com These include residues with modified side chains or backbones. mdpi.com For instance, Bradykinin analogs have been synthesized containing α-aminoisobutyric acid (Aib) to induce conformational constraints. mdpi.com Other examples include replacing arginine with lysine (B10760008) or ornithine, or modifying the serine residue. ekb.egrsc.org
Recently, late-stage functionalization methods have been developed that allow for the modification of natural amino acid residues, such as serine, after the main peptide chain has been assembled. acs.orgacs.org This approach enables the transformation of serine into various non-canonical residues directly on the solid support or in solution, providing a powerful tool for generating diverse peptide libraries for SAR studies. acs.orgacs.org
Cyclization Strategies for Conformational Constraint
The linear nature of this compound, also known as Bradykinin, allows for a high degree of conformational flexibility. nih.gov This flexibility can be a drawback in drug design, as the peptide may adopt numerous conformations, only one of which is the bioactive form recognized by its receptor. To overcome this, researchers employ cyclization strategies to create conformationally constrained analogs. These cyclic analogs often exhibit improved biological and pharmacological properties, such as increased potency, prolonged activity, enhanced enzymatic stability, and greater receptor specificity. nih.govnih.gov
Cyclization reduces the peptide's flexibility, locking it into a more rigid structure that ideally mimics the bioactive conformation. nih.gov This structural constraint is a key strategy in the structure-based design of peptide drugs, as it provides valuable insights into the three-dimensional structure required for receptor binding. nih.govbenthamscience.com The study of these rigid cyclic analogs has been instrumental in developing pharmacophore models for Bradykinin antagonists. nih.govbenthamscience.com
Several cyclization strategies have been successfully applied to Bradykinin and its analogs:
Side-Chain Cyclization: Covalent bonds can be formed between the side chains of different amino acid residues within the peptide sequence. nih.govbenthamscience.com This approach allows for the creation of various ring sizes and conformations, depending on the residues chosen for linkage. This method has been widely used to constrain the conformations of various biologically active peptides. nih.gov
Backbone Cyclization: This less common but effective strategy involves the introduction of Nα-functionalized amino acids into the peptide chain. nih.govbenthamscience.com These specialized amino acids contain reactive groups that allow for ring closure through the peptide backbone, creating a unique and highly constrained cyclic structure. nih.govbenthamscience.com
The incorporation of constrained amino acids is another method to induce conformational rigidity. For example, replacing proline with bicyclic analogs like 2,4-methanoproline has been used to investigate the preferred conformation of the peptide bond at specific positions. researchgate.net While this specific substitution in Bradykinin analogs resulted in reduced binding affinity, it provided evidence for the importance of the trans-conformation of the proline amide bond for receptor recognition. researchgate.net
Molecular Interactions and Receptor Pharmacology of H Tyr Arg Pro Pro Gly Phe Ser Pro Phe Arg Oh
Receptor Binding Kinetics and Affinity Profiling
Bradykinin (B550075) and its related kinins mediate their effects by binding to two distinct G-protein coupled receptors (GPCRs), designated as the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R). wikipedia.orgguidetopharmacology.orgmedchemexpress.com
The B2 receptor is the primary target for bradykinin and is constitutively expressed in a wide variety of healthy tissues. wikipedia.orgwikipedia.orgnih.gov It is involved in the acute physiological responses to bradykinin, such as vasodilation and pain. researchgate.net The B2 receptor is typically coupled to Gq and Gi proteins. wikipedia.org The Gq protein activation stimulates phospholipase C, while the Gi protein inhibits adenylyl cyclase. wikipedia.org More detailed studies have shown that the B2 receptor can couple to a range of G proteins, including Gαq, Gα11, Gα14, Gα15/16, Gα12, and Gα13. researchgate.net Cryo-electron microscopy has been used to resolve the structure of the human B2 receptor in complex with Gq proteins, providing insights into its activation mechanism. researchgate.net Besides bradykinin, the B2 receptor is also activated by kallidin (B13266) (Lys-bradykinin). wikipedia.org
In contrast, the B1 receptor is not typically present in healthy tissues at significant levels. wikipedia.orgnih.gov Its expression is induced by tissue injury, inflammation, and certain cytokines. wikipedia.orgwikipedia.orgnih.gov The B1 receptor is primarily activated by des-Arg-kinins, which are metabolites of bradykinin and kallidin lacking the C-terminal arginine residue, such as des-Arg9-bradykinin. nih.govresearchgate.netnih.gov The upregulation of B1 receptors is associated with chronic inflammatory conditions and chronic pain. wikipedia.orgresearchgate.net
Both B1 and B2 receptors belong to the rhodopsin-like GPCR superfamily. nih.gov While bradykinin is the principal ligand for the B2 receptor, its metabolite is the primary ligand for the B1 receptor, highlighting a sophisticated mechanism for modulating inflammatory responses over time.
The affinity of bradykinin and related ligands for their receptors has been quantified in various experimental systems. The dissociation constant (Kd), a measure of binding affinity, indicates the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
Binding assays have revealed differences in bradykinin receptor affinity depending on the tissue and cell type. For instance, in cultured canine tracheal epithelial cells, a polarized distribution of bradykinin receptors was observed with different binding affinities at the apical and basolateral membranes. uiowa.edu The basolateral receptors exhibited a Kd of 257 pM, while the apical receptors had a significantly higher affinity with a Kd of 39 pM. uiowa.edu In another study, the Kd for the interaction of a radiolabeled bradykinin analog with solubilized B2 receptors from rat uterus was determined to be 13 nM. portlandpress.com
Comparative binding studies have also been performed for different kinins. The binding affinity (Ki) of bradykinin for the B1 receptor has been reported as 5.7 nM, while that of kallidin is 7.4 nM. nih.gov
| Ligand | Receptor | Cell/Tissue Type | Assay Type | Affinity Value | Reference |
|---|---|---|---|---|---|
| Bradykinin | B2 Receptor (Basolateral) | Canine Tracheal Epithelial Cells | Kd | 257 pM | uiowa.edu |
| Bradykinin | B2 Receptor (Apical) | Canine Tracheal Epithelial Cells | Kd | 39 pM | uiowa.edu |
| [125I-Tyro]Bradykinin | B2 Receptor | Rat Uterus | Kd | 13 nM | portlandpress.com |
| Bradykinin | B1 Receptor | - | Ki | 5.7 nM | nih.gov |
| Kallidin | B1 Receptor | - | Ki | 7.4 nM | nih.gov |
Agonist/Antagonist Activity Characterization in Ligand-Receptor Systems
Bradykinin functions as a potent agonist at the B2 receptor, and its metabolite, des-Arg9-bradykinin, is an agonist at the B1 receptor. nih.gov The interaction of these agonists with their respective receptors initiates a cascade of intracellular signaling events. The agonist activity of bradykinin has been demonstrated in various cell types, leading to physiological responses such as smooth muscle contraction, increased vascular permeability, and neurotransmitter release. nih.gov
The characterization of bradykinin's activity has been aided by the development of specific receptor antagonists. These antagonists competitively bind to the bradykinin receptors without eliciting a response, thereby blocking the effects of the natural agonists. For the B2 receptor, Icatibant is a well-known synthetic antagonist. wikipedia.org For the B1 receptor, antagonists such as des-Arg9-[Leu8]-bradykinin have been utilized in research to probe the receptor's function. nih.gov The use of such antagonists has been crucial in differentiating the physiological roles of the B1 and B2 receptors. For example, the inhibition of bradykinin-stimulated responses by a B2 antagonist, but not a B1 antagonist, confirms that the effect is mediated through the B2 receptor. nih.gov
Downstream Signaling Pathway Elucidation
Upon agonist binding, bradykinin receptors undergo a conformational change that facilitates their interaction with intracellular G-proteins, initiating a variety of downstream signaling pathways. nih.gov
A primary signaling pathway activated by bradykinin, particularly through the B2 receptor, is the stimulation of phospholipase C (PLC). portlandpress.comnih.govnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.govnih.govnih.gov This transient increase in intracellular Ca2+ concentration is a key event that mediates many of bradykinin's cellular effects. nih.gov DAG, in turn, activates protein kinase C (PKC), another important signaling molecule. nih.gov
The effect of bradykinin on cyclic adenosine (B11128) monophosphate (cAMP) levels is more variable. While the B2 receptor can couple to Gi, which inhibits adenylyl cyclase and reduces cAMP production, some studies have reported no significant change in cAMP levels upon bradykinin stimulation in certain cell types. wikipedia.orgnih.gov In canine tracheal epithelial cells, bradykinin was found to increase cAMP through a mechanism involving arachidonic acid metabolism. uiowa.edu
Bradykinin is a potent stimulator of phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from membrane phospholipids. portlandpress.comnih.gov The released arachidonic acid can then be metabolized by cyclooxygenases and lipoxygenases to produce prostaglandins (B1171923) and leukotrienes, which are themselves potent inflammatory mediators. nih.gov
The activation of PLA2 and subsequent release of arachidonic acid can occur through both PKC-dependent and PKC-independent mechanisms. nih.gov Studies in Madin-Darby canine kidney (MDCK) cells have shown that while PKC can potentiate bradykinin-induced arachidonic acid release, a direct stimulation by bradykinin can occur independently of PKC activation. nih.gov
Mechanisms of Receptor Selectivity and Potency
The vasoactive nonapeptide H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH, commonly known as Bradykinin, exerts its diverse physiological and pathological effects through the activation of two distinct G-protein coupled receptors (GPCRs), the B1 and B2 receptors. wikipedia.orgnih.govmedchemexpress.com The selectivity and potency of Bradykinin and related kinins are governed by specific molecular interactions between the peptide ligands and their cognate receptors.
The B2 receptor is ubiquitously and constitutively expressed in a wide variety of healthy tissues, mediating most of the well-known effects of Bradykinin, such as vasodilation, increased vascular permeability, smooth muscle contraction, and pain. wikipedia.orgmedchemexpress.commdpi.com In contrast, the B1 receptor is typically expressed at very low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain cytokines. wikipedia.orgmedchemexpress.comresearchgate.net
The differential affinity of kinins for these two receptor subtypes is a primary determinant of their biological activity. Bradykinin displays a higher affinity for the B2 receptor. nih.gov Conversely, its C-terminal metabolite, des-Arg9-bradykinin, which lacks the terminal arginine residue, preferentially binds to and activates the B1 receptor. nih.govnih.gov This selectivity is a key mechanism for differentiating the physiological roles of the two receptors, with the B2 receptor responding to acutely generated Bradykinin and the B1 receptor being activated during more sustained inflammatory states where kinin metabolism is altered.
Structural and mutagenesis studies have begun to elucidate the molecular basis for this receptor selectivity. The C-terminus of the kinin peptides plays a critical role in determining the binding preference. nih.govbiorxiv.org Cryo-electron microscopy structures of the B2 receptor in complex with Bradykinin reveal that the C-terminal arginine of the peptide inserts deeply into the orthosteric binding pocket. nih.gov Specific residues within the receptor are responsible for this interaction. For the B2 receptor, a larger binding pocket created by residues such as T2245.38, F2866.51, and D2936.58 is crucial for accommodating the side chain of the C-terminal arginine of Bradykinin, thus conferring selectivity for this receptor over the B1 receptor. biorxiv.org
In contrast, the B1 receptor possesses a positively charged pocket formed by residues K1183.33 and R2025.38, which favorably interacts with the free carboxyl group at the C-terminus of des-Arg9-kallidin (a B1-selective agonist), explaining its preference for this receptor. biorxiv.org Swapping these key residues between the B1 and B2 receptors has been shown to alter their ligand selectivity, confirming the importance of these molecular determinants. biorxiv.org
The potency of Bradykinin at the B2 receptor is also influenced by specific structural features of the peptide. Structure-activity relationship studies have shown that modifications at various positions of the Bradykinin sequence can significantly alter its activity. For example, replacement of Proline at position 3 with Hydroxyproline (B1673980) can enhance B2 receptor occupation. nih.gov Furthermore, extension of the N-terminus with a D-Arginine residue has been found to increase affinity for the B2 receptor. nih.gov
The interaction between Bradykinin and its receptors is a dynamic process that leads to receptor activation and downstream signaling. The B2 receptor is coupled to both Gq and Gi proteins. wikipedia.org Activation of Gq stimulates phospholipase C, leading to an increase in intracellular calcium, while Gi activation inhibits adenylyl cyclase. wikipedia.org These signaling pathways ultimately mediate the diverse cellular responses to Bradykinin. The molecular interactions that stabilize the active conformation of the receptor upon ligand binding are therefore critical for the potency of the agonist. The S-shaped conformation adopted by Bradykinin within the binding pocket of the B2 receptor, stabilized by extensive hydrogen bonds and polar and hydrophobic interactions, is essential for efficient receptor activation. nih.gov
Table of Agonist and Antagonist Affinities at Kinin Receptors
| Compound | Receptor Target | Affinity (pKi/IC50/Ki) | Reference |
| Bradykinin | B2 | - | nih.gov |
| des-Arg9-bradykinin | B1 | - | nih.gov |
| Icatibant (HOE 140) | B2 | IC50: 1.07 nM, Ki: 0.798 nM | medchemexpress.com |
| MEN 11270 | B2 | pKi: 10.3 | medchemexpress.com |
| Sar[D-Phe8]desArg9-BK | B1 | Potent and selective agonist | nih.gov |
| [Hyp3]-bradykinin | B2 | Selective agonist | nih.gov |
Table of Key Receptor Residues for Ligand Selectivity
| Receptor | Key Residues | Role in Selectivity | Reference |
| B2 | T2245.38, F2866.51, D2936.58 | Form a larger pocket to accommodate the C-terminal Arginine of Bradykinin. | biorxiv.org |
| B1 | K1183.33, R2025.38 | Create a positively charged pocket that interacts with the C-terminal carboxyl group of des-Arg kinins. | biorxiv.org |
In Vitro Cellular Models for Mechanistic Investigation
In vitro cellular models are indispensable tools for dissecting the molecular mechanisms underlying the diverse biological activities of Bradykinin. These models allow for controlled investigations into cellular responses and signaling pathways in a variety of cell types.
A range of cell lines have been employed to study the effects of Bradykinin, each selected for its specific characteristics and expression of Bradykinin receptors. Human endothelial cells are frequently used to investigate vascular responses, as they play a crucial role in inflammation and vasodilation. nih.govnih.gov Rat ventricular cardiomyocytes have been utilized to explore the hypertrophic effects of Bradykinin on heart muscle cells. nih.gov For receptor-specific assays, cell lines engineered to overexpress a particular receptor subtype, such as the HiTSeeker BDKRB2 Cell Line, are often used. innoprot.com Other cell lines mentioned in research include human leukemia Jurkat T cells, CHO-K1 cells, and PC6 cells. creative-biolabs.comeurofinsdiscovery.comresearchgate.net The culture conditions for these cells are typically standardized to ensure reproducibility, though specific media and supplements can vary depending on the cell line and experimental design.
Table 1: Examples of Cell Lines Used in Bradykinin Research
| Cell Line | Organism | Tissue of Origin | Receptor(s) Studied |
|---|---|---|---|
| Human Endothelial Cells | Human | Vascular Endothelium | B2 Receptor |
| Rat Ventricular Cardiomyocytes | Rat | Heart | B2 Receptor |
| HiTSeeker BDKRB2 Cell Line | - | - | B2 Receptor |
| CHO-K1 | Hamster | Ovary | B2 Receptor |
| PC6 Cells | Rat | Pheochromocytoma | Endogenous Receptors |
| Human Leukemia Jurkat T cells | Human | Blood | Endogenous Receptors |
A variety of assays are used to measure the cellular responses elicited by Bradykinin.
Calcium Flux Assays: Bradykinin binding to its B2 receptor, which is coupled to Gq/G11 proteins, activates phospholipase C, leading to an increase in intracellular calcium (Ca2+) levels. nih.govinnoprot.com This response is commonly measured using fluorescent calcium indicators. creative-biolabs.cominnoprot.com In the HiTSeeker BDKRB2 cell line, the EC50 for Bradykinin-induced calcium flux was determined to be 2.18 x 10⁻⁹ M. innoprot.com Studies in PC6 cells have also utilized aequorin bioluminescence to measure Bradykinin-induced calcium transients, demonstrating a rapid rise in cytosolic-free calcium upon stimulation. researchgate.net
Gene Expression Analysis: The influence of Bradykinin on gene expression is often assessed using techniques like reverse transcriptase-polymerase chain reaction (RT-PCR) and real-time PCR. physiology.org For instance, studies in rat vascular smooth muscle cells (VSMC) have shown that angiotensin-converting enzyme (ACE) can significantly upregulate the gene expression of both B1 and B2 Bradykinin receptors. physiology.org Specifically, ACE treatment increased B1 receptor gene expression by 22-fold and B2 receptor gene expression by 11-fold. physiology.org
Protein Phosphorylation Assays: Bradykinin is known to induce the phosphorylation of various proteins, a key event in signal transduction. Western blotting with phosphospecific antibodies is a common method to detect these changes. nih.govphysiology.org In cultured human endothelial cells, Bradykinin was found to rapidly increase the tyrosine phosphorylation of several proteins, including paxillin, PLC-gamma1, and mitogen-activated protein (MAP) kinase. nih.gov Similarly, in rat mesangial cells, Bradykinin stimulated the tyrosine phosphorylation of proteins with molecular masses of 120–130, 90–95, and 44/42 kDa. physiology.org
Table 2: Summary of Cellular Response Assays for Bradykinin
| Assay Type | Measured Parameter | Cell Line Example | Key Finding |
|---|---|---|---|
| Calcium Flux | Intracellular Ca2+ concentration | HiTSeeker BDKRB2 | EC50 of 2.18 x 10⁻⁹ M for Bradykinin |
| Gene Expression | mRNA levels of B1 and B2 receptors | Rat Vascular Smooth Muscle Cells | ACE treatment increased B1 and B2 receptor gene expression |
| Protein Phosphorylation | Tyrosine phosphorylation of target proteins | Human Endothelial Cells | Bradykinin induced phosphorylation of paxillin, PLC-gamma1, and MAP kinase |
Bradykinin has been shown to have a direct hypertrophic effect on rat ventricular cardiomyocytes, characterized by an increase in protein synthesis. nih.gov Studies have demonstrated that this effect is dependent on the activation of the MAP kinase pathway and the 70-kDa S6 kinase (p70(S6K)). nih.gov The activation of p70(S6K) by Bradykinin is crucial for initiating mRNA translation, a key step in protein synthesis. nih.gov
The signaling pathways initiated by Bradykinin are complex and involve multiple downstream effectors. Activation of the B2 receptor leads to the stimulation of phospholipases, protein kinase C, and the Ras/Raf-1/MAPK pathway. nih.govresearchgate.net This cascade of events results in the generation of second messengers like inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal. nih.govresearchgate.net In endothelial cells, Bradykinin-induced signaling is linked to the activation of phospholipase C-beta1 (PLC-beta1), leading to a transient increase in IP3 and DAG formation. nih.gov Furthermore, Bradykinin can stimulate the phosphorylation of PHAS-I/4E-BP-1, a protein that regulates cap-dependent translation, thereby linking the MAPK pathway to the translational machinery. physiology.org
Ex Vivo Studies on Isolated Tissues and Organ Systems
Ex vivo studies on isolated tissues and organ systems provide a bridge between cellular-level investigations and whole-organism responses, allowing for the examination of Bradykinin's effects in a more integrated physiological context.
Isolated organ bath preparations are widely used to characterize the effects of Bradykinin on smooth muscle function. These experiments typically involve mounting a segment of tissue, such as the guinea pig ileum, rat uterus, or human umbilical vein, in an organ bath containing a physiological salt solution and measuring changes in muscle tension. nih.govnih.govnih.gov
Bradykinin is a potent modulator of smooth muscle tone, capable of inducing both contraction and relaxation depending on the tissue and experimental conditions. nih.gov In the guinea pig ileum, Bradykinin induces a dual effect of hyperpolarization and depolarization, with the contractile response increasing over time due to the inactivation of apamin-sensitive Ca2+-dependent K+ channels. nih.gov In the rat duodenum and uterus, Bradykinin alters the ratio of cyclic nucleotides, favoring adenylate cyclase in the duodenum (leading to relaxation) and guanylate cyclase in the uterus (leading to contraction). nih.gov Studies on the human isolated umbilical vein have shown that Bradykinin induces concentration-dependent contractions, which can be modulated by peptidase inhibitors. nih.govresearchgate.net
Table 3: Effects of Bradykinin in Isolated Organ Bath Preparations
| Tissue | Species | Observed Effect | Mechanistic Insight |
|---|---|---|---|
| Ileum | Guinea Pig | Contraction | Inactivation of apamin-sensitive Ca2+-dependent K+ channels |
| Uterus | Rat | Contraction | Increased guanylate cyclase activity |
| Duodenum | Rat | Relaxation | Increased adenylate cyclase activity |
| Umbilical Vein | Human | Contraction | Mediated by B2 receptors |
| Detrusor Muscle | Mouse & Human | Contraction | Mediated primarily by B2 receptors |
The role of Bradykinin in pain and neuronal sensitization has been investigated using neurophysiological recording techniques. nih.govnih.gov In rodent sensory neurons, activation of B1 and B2 Bradykinin receptors induces neuronal hyperexcitability. nih.gov Studies on dorsal root ganglia (DRG) neurons have shown that inflammatory mediators like Bradykinin can increase the population of neurons expressing functional T-type Ca2+ channels, which are involved in pathological pain conditions. nih.gov Whole-cell patch-clamp recordings from small-diameter DRG neurons are used to measure changes in ion channel activity and membrane potential in response to Bradykinin application. nih.gov These studies have revealed that the effect of Bradykinin on T-type Ca2+ currents is mediated by the phospholipase C signaling cascade. nih.gov
An exploration of the peptide this compound, commonly known as Bradykinin, reveals its significant role in various physiological and pathological processes. In vivo studies utilizing animal models have been crucial in elucidating the mechanisms underlying its biological activities, particularly in inflammation and pain.
Structure Activity Relationship Sar Studies of H Tyr Arg Pro Pro Gly Phe Ser Pro Phe Arg Oh and Its Analogs
Amino Acid Substitution Analysis and Positional Scanning
Amino acid substitution is a fundamental tool in SAR studies to probe the role of individual residues in peptide function. For bradykinin (B550075), this has revealed critical positions and functionalities required for activity.
The arginine residues at positions 1 and 9 (Arg1 and Arg9) are crucial for bradykinin's activity. The removal of the C-terminal Arg9 to form des-Arg9-bradykinin significantly reduces affinity for the B2 receptor but creates a selective agonist for the B1 receptor. mdpi.comnih.gov This highlights the C-terminal arginine as a primary determinant for B2 receptor interaction.
The proline residues at positions 2, 3, and 7 (Pro2, Pro3, Pro7) are vital for maintaining the peptide's conformational structure. nih.govacs.org Replacing these prolines with alanine (B10760859) residues has been shown to disrupt the multiple conformations that bradykinin can adopt, which are linked to different combinations of cis and trans forms of the proline peptide bonds. nih.govacs.org Substitution of Pro3 with hydroxyproline (B1673980) (Hyp) has been observed to favor B2 receptor occupation. nih.govnih.gov However, replacing prolines with more conformationally restricted residues, such as N-methyl-phenylalanine (NMF), can lead to analogs with highly selective agonist or antagonist properties depending on the position and stereochemistry of the substitution. nih.gov For instance, analogs with D-NMF at position 7 exhibit high tissue selectivity for the rat uterus. nih.gov
The phenylalanine residues at positions 5 and 8 (Phe5 and Phe8) are also key for activity. Their aromatic side chains are involved in receptor binding. nih.gov Replacing Phe5 and Phe8 with the unnatural amino acid thienylalanine (Thi) can result in partial agonists. nih.gov A pivotal discovery in the development of B2 antagonists was the substitution of Pro7 with a D-amino acid, most notably D-phenylalanine (D-Phe). nih.gov This modification alters the steric position of the C-terminal dipeptide Phe8–Arg9, converting the peptide from an agonist to an antagonist. nih.gov
Alanine-substituted analogues have been synthesized to study their interaction with degrading enzymes, with results showing they were often better substrates than bradykinin itself. nih.govmonash.edu Conversely, introducing beta-amino acids, which add an extra carbon to the peptide backbone, particularly near the scissile Phe5-Ser6 bond, can prevent cleavage by endopeptidases and in some cases create inhibitors of these enzymes. nih.govmonash.edu
| Analog | Modification | Effect on Activity | Reference |
|---|---|---|---|
| des-Arg9-BK | Deletion of Arg9 | Selective B1 receptor agonist, low B2 affinity. | mdpi.comnih.gov |
| [Hyp3]-BK | Pro3 → Hyp | Favors B2 receptor occupation. | nih.govnih.gov |
| [D-Phe7]-BK | Pro7 → D-Phe | Key modification for B2 receptor antagonism. | nih.gov |
| [Thi5,8]-BK | Phe5,8 → Thi | Results in partial B2 receptor agonism. | nih.gov |
| Pro→Ala Analogs | Systematic substitution of Pro2, Pro3, Pro7 with Ala | Disrupts native conformational populations. | nih.govacs.org |
| β-Gly5/6-BK | Introduction of β-glycine at or near Phe5-Ser6 | Prevents cleavage by endopeptidases EP24.15 and EP24.16. | nih.govmonash.edu |
Role of N-terminal and C-terminal Modifications on Biological Activity
Modifications at the N- and C-termini of the bradykinin sequence have profound effects on the resulting analog's potency, selectivity, and metabolic stability.
N-terminal Modifications: Extending the N-terminus of bradykinin can modulate receptor affinity and selectivity. The addition of a D-Arg residue at position 0 (D-Arg0) has been shown to increase the potency of B2 antagonists. nih.gov Similarly, adding Sarcosine (Sar) to the N-terminus of des-Arg9-BK enhances its affinity and selectivity for the B1 receptor. nih.gov N-terminal acetylation, however, generally reduces the affinity of agonists. nih.govnih.gov In contrast, for B2 antagonists, N-terminal acylation with bulky groups, such as 1-adamantaneacetic acid (Aaa) or 1-adamantanecarboxylic acid (Aca), can significantly increase antagonistic potency. nih.govnih.gov Surprisingly, acylating the N-terminus of the native bradykinin sequence itself can induce B2 antagonist properties. nih.gov
C-terminal Modifications: The C-terminal carboxyl group of Arg9 is critical for B2 receptor interaction. Modifications such as amidation or methylation of this group lead to a decrease in agonist activity. nih.govnih.gov Similarly, extending the C-terminus with additional amino acids or converting the carboxyl group to an alcohol (argininol) also markedly reduces biological activity. rsc.org Protecting the Phe8-Arg9 peptide bond from cleavage by kininases can slightly decrease affinity but is a strategy to improve metabolic stability. nih.gov For B1 receptor agonists like des-Arg9-BK, substituting the C-terminal Phe8 with D-Phe increases both potency and selectivity for B1 receptors while also providing protection against carboxypeptidases. nih.gov
| Analog Type | Modification | Effect on Activity | Reference |
|---|---|---|---|
| N-terminal Extension (Agonist) | Addition of D-Arg | Increased affinity for B2 receptors. | nih.govnih.gov |
| N-terminal Acylation (Antagonist) | Addition of bulky groups (e.g., Aaa) | Significant increase in B2 antagonistic potency. | nih.govnih.gov |
| N-terminal Acetylation (Agonist) | Acetylation of N-terminal amine | Reduces affinity to 10% or less. | nih.govnih.gov |
| C-terminal Amidation (Agonist) | Conversion of C-terminal carboxyl to amide | Decreased activity. | nih.govnih.gov |
| des-Arg9-BK Modification | Phe8 → D-Phe in des-Arg9-BK | Increased potency and selectivity for B1 receptors. | nih.gov |
Correlation between Peptide Conformation and Activity
The biological activity of bradykinin and its analogs is intrinsically linked to their three-dimensional structure. While bradykinin is highly flexible and lacks a single defined structure in solution, certain conformational features are associated with its active state. nih.gov
NMR studies suggest that upon binding to the B2 receptor, bradykinin adopts a relatively elongated conformation with all three proline residues in the trans configuration. acs.org A key structural motif in this bound state is a β-turn at the C-terminus, involving residues Ser6-Pro7-Phe8-Arg9. nih.govacs.org The formation of this turn is believed to correctly position the crucial Phe8 and Arg9 residues for interaction with the receptor. mdpi.com The development of potent B2 antagonists by introducing a D-amino acid at position 7 is thought to stabilize a specific C-terminal conformation that is recognized by the receptor but fails to trigger activation. nih.gov
The three proline residues at positions 2, 3, and 7 play a critical role in defining the conformational landscape of bradykinin. nih.govacs.org The peptide bonds preceding these residues can exist in either a cis or trans isomeric state. This leads to a complex equilibrium of up to eight or more distinct conformational populations in solution. nih.govacs.org The relative population of these conformers can be influenced by the solution environment and by amino acid substitutions. nih.gov It is hypothesized that only a specific subset of these conformers is capable of binding to and activating the receptor. For example, substituting proline residues with conformationally constrained analogs like α-methylproline or bicyclic amino acids can force the peptide into specific turn-like structures, but these often result in significantly reduced binding affinity, suggesting that conformational flexibility is also important. researchgate.net Spectroscopic studies on analogs where proline is replaced by the paramagnetic amino acid Toac show that internally labeled peptides adopt more turn-folded structures, while N- or C-terminally labeled analogs have more extended conformations, which correlates with their biological activity and susceptibility to enzymatic degradation. nih.gov
| Conformational Feature | Relevance to Activity | Supporting Evidence | Reference |
|---|---|---|---|
| C-terminal β-turn (Ser6-Arg9) | Considered a key feature of the receptor-bound (active) conformation. | NMR and molecular dynamics studies identify this turn. Antagonist design often focuses on stabilizing this region. | mdpi.comnih.govacs.org |
| Proline Cis/Trans Isomerism | Creates an ensemble of conformers in solution; the all-trans state is believed to be the active form at the B2 receptor. | IM-MS and NMR studies show multiple conformers exist. Pro→Ala substitutions alter the conformational distribution. | nih.govacs.orgacs.org |
| Overall Flexibility | The N-terminal portion is described as a flexible random coil, which may be necessary for initial receptor recognition. | NMR studies show a lack of defined structure for the N-terminus in solution. | nih.gov |
| Forced Conformation | Analogs with conformationally constrained residues (e.g., 2,4-MePro) have greatly reduced affinity. | Substitution with bicyclic proline analogs leads to a significant loss of binding, suggesting the native flexibility is important. | researchgate.net |
Compound Names Table
| Abbreviation / Name | Full Name / Sequence |
| H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH | Bradykinin (BK) |
| Aaa | 1-Adamantaneacetic acid |
| Aca | 1-Adamantanecarboxylic acid |
| Ala | Alanine |
| Arg | Arginine |
| D-Arg | D-Arginine |
| des-Arg9-bradykinin | H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH |
| Gly | Glycine |
| Hyp | Hydroxyproline |
| NMF | N-methyl-phenylalanine |
| Phe | Phenylalanine |
| D-Phe | D-Phenylalanine |
| Pro | Proline |
| Sar | Sarcosine |
| Ser | Serine |
| Thi | Thienylalanine |
| Toac | 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid |
| Tyr | Tyrosine |
Analytical and Bioanalytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH and for its quantification in various research samples. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose, leveraging the hydrophobic characteristics of the peptide.
The separation is typically achieved on a stationary phase, such as a C18 column, where the peptide adsorbs to the non-polar surface. A mobile phase, consisting of a mixture of an aqueous solvent (often water with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent (commonly acetonitrile), is used to elute the peptide. A gradient of increasing organic solvent concentration is employed to desorb the peptide and its impurities from the column at different rates, allowing for their separation.
Purity is determined by integrating the peak area of the main peptide and any impurity peaks detected, typically by UV absorbance at wavelengths of 214 nm or 280 nm, where the peptide bonds and aromatic residues (Tyrosine and Phenylalanine) absorb, respectively. Quantification can be achieved by comparing the peak area of the peptide to that of a known concentration of a reference standard.
Table 1: Typical RP-HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Value |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20 µL |
Mass Spectrometry (MS/ESI) for Structural Confirmation and Molecular Weight
Mass Spectrometry (MS), particularly with Electrospray Ionization (ESI), is a powerful technique for the definitive structural confirmation and precise molecular weight determination of this compound. ESI is a soft ionization technique that allows the peptide to be introduced into the mass spectrometer as intact, charged molecules with minimal fragmentation.
The analysis provides the mass-to-charge ratio (m/z) of the peptide, from which the molecular weight can be accurately calculated. For this compound, the expected monoisotopic mass is approximately 1222.66 Da. High-resolution mass spectrometers can provide mass accuracy in the parts-per-million (ppm) range, offering a high degree of confidence in the peptide's elemental composition.
Tandem mass spectrometry (MS/MS) is employed for structural confirmation. In this technique, the protonated molecular ion of the peptide is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide at the amide bonds, producing a series of b- and y-ions. The resulting fragmentation pattern is a unique fingerprint of the peptide's amino acid sequence, allowing for its unambiguous confirmation. For instance, the analysis of a similar bradykinin-potentiating peptide from Bothrops atrox venom using ESI-MS/MS on a hybrid Qq-oaTOF mass spectrometer successfully elucidated its amino acid sequence. nih.govresearchgate.net
Table 2: Expected Molecular Weight and MS Data for this compound
| Parameter | Value |
| Amino Acid Sequence | This compound |
| Molecular Formula | C₅₉H₈₂N₁₆O₁₃ |
| Theoretical Monoisotopic Mass | 1222.6261 Da |
| Ionization Technique | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole-Time of Flight (Qq-TOF), Orbitrap, etc. |
Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism, NMR)
Understanding the three-dimensional structure or conformation of this compound is crucial for elucidating its biological function. Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are pivotal in this regard.
Circular Dichroism (CD) spectroscopy is a valuable tool for studying the secondary structure of peptides in solution. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (190-250 nm) can provide information on the presence of secondary structural elements like α-helices, β-sheets, and random coils. For instance, studies on bradykinin (B550075) and its analogues have utilized CD to investigate conformational features, revealing the importance of specific residues for the peptide's folded structure. nih.govnih.gov By analyzing the CD spectrum of this compound under various conditions (e.g., different solvents, pH), researchers can gain insights into its conformational flexibility and the factors that influence its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the peptide's three-dimensional structure and dynamics in solution. One-dimensional and two-dimensional NMR experiments (such as COSY, TOCSY, and NOESY) can be used to assign the resonances of all protons in the peptide and to measure through-bond and through-space interactions between them. The nuclear Overhauser effect (NOE) data, in particular, provides distance restraints between protons that are close in space, which can be used to calculate a family of three-dimensional structures consistent with the experimental data. High-resolution NMR studies on blood plasma have demonstrated the ability to observe resonances from specific amino acids like histidine, phenylalanine, and tyrosine, which are present in the subject peptide. nih.gov
Methods for Studying Peptide Stability and Degradation Pathways in Research Samples
Investigating the stability of this compound and its degradation pathways in biological matrices is essential for interpreting experimental results accurately. The primary approach involves incubating the peptide in a relevant biological sample (e.g., plasma, serum, or tissue homogenates) over a time course. Aliquots are taken at various time points, and the remaining intact peptide and any degradation products are analyzed, typically by HPLC or LC-MS.
Studies on the degradation of the related peptide, bradykinin, have revealed several key enzymatic pathways. In human plasma, bradykinin is degraded by enzymes such as angiotensin-converting enzyme (ACE), carboxypeptidase N (CPN), and aminopeptidase (B13392206) P (APP). nih.gov In human heart tissue, neutral endopeptidase (NEP) has been identified as a major enzyme responsible for bradykinin inactivation. ahajournals.orgnih.gov These enzymes cleave the peptide at specific sites, leading to inactive fragments. For example, CPN removes the C-terminal Arginine, while ACE cleaves the C-terminal Phe-Arg dipeptide. sci-hub.se
By understanding these potential degradation pathways, researchers can employ specific enzyme inhibitors in their experimental setups to enhance the stability of this compound and elucidate its primary biological effects. The identification of stable metabolites can also serve as markers for the peptide's presence and activity in vivo. researchgate.net
Table 3: Potential Degradation Pathways of Bradykinin-Related Peptides
| Enzyme | Cleavage Site on Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) | Resulting Products |
| Angiotensin-Converting Enzyme (ACE) | Between Phe⁸ and Arg⁹ | Arg-Pro-Pro-Gly-Phe-Ser-Pro and Phe-Arg |
| Carboxypeptidase N (CPN) | After Arg⁹ | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe and Arg |
| Neutral Endopeptidase (NEP) | Between Pro⁷ and Phe⁸ | Arg-Pro-Pro-Gly-Phe-Ser-Pro and Phe-Arg |
| Aminopeptidase P (APP) | Between Arg¹ and Pro² | Arg and Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg |
Theoretical and Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govtbzmed.ac.ir For ACE inhibitory peptides like H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH, QSAR studies focus on identifying the key physicochemical properties of the amino acid residues that contribute to the peptide's inhibitory potency.
Research in this area has consistently shown that the properties of the amino acid residues, particularly at the C-terminus of the peptide, are crucial for ACE inhibition. nih.govnih.gov Models are typically developed using statistical methods such as Partial Least Squares (PLS) regression or Artificial Neural Networks (ANN), which relate molecular descriptors to the inhibitory activity, often expressed as an IC50 value. nih.govsioc-journal.cn
Key findings from QSAR studies on ACE inhibitory peptides indicate that:
Hydrophobicity: The presence of hydrophobic amino acids, especially aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) at the C-terminal position, is frequently correlated with higher inhibitory activity. nih.govnih.gov
Steric Properties: The size and shape (steric bulk) of the amino acid side chains play a significant role. QSAR models have demonstrated a positive correlation between the steric characteristics of amino acids and the peptide's activity. sciopen.com
Electronic Properties: The electronic effects of the amino acid residues, which influence ionization and polarity, are also important descriptors in building predictive QSAR models. nih.gov
To construct these models, various amino acid descriptors are employed. These numerical representations quantify the physicochemical properties of each amino acid, allowing for their inclusion in mathematical equations.
Table 1: Representative Molecular Descriptors Used in QSAR Modeling of ACE Inhibitory Peptides
| Descriptor Type | Description | Relevance to Activity |
|---|---|---|
| Z-scales | Based on 26 physicochemical properties, representing hydrophobicity, steric bulk, and electronic properties. | Provides a comprehensive description of amino acid properties for robust model building. sciopen.com |
| VHSE Descriptors | Principal components of 18 environmental and 37 intrinsic amino acid properties, reflecting hydrophobic, steric, and electronic characteristics. | Effective in creating predictive QSAR models for ACE inhibitory pentapeptides. sciopen.com |
| SVHEHS Descriptors | Derived from principal component analysis of properties classified under hydrophobic, electronic, hydrogen bond, and steric categories. | Used to construct PLS models with good fitting and predictive capabilities for di-, tri-, and tetrapeptides. sioc-journal.cn |
| Hydrophobicity Index | A measure of the relative solubility of an amino acid in water. | Higher hydrophobicity, particularly at the C-terminus, is often linked to increased ACE inhibition. nih.gov |
These QSAR models serve as powerful predictive tools, enabling the virtual screening of new peptide sequences and guiding the rational design of more potent and selective inhibitors based on the structure of this compound.
In Silico Ligand-Receptor Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. For this compound, docking studies are primarily focused on its interaction with the Angiotensin-Converting Enzyme (ACE), specifically its C-domain, for which this peptide is a highly selective inhibitor. expasy.org These simulations provide critical information on the binding mode, affinity, and the specific molecular interactions that stabilize the peptide-enzyme complex.
The crystal structure of human ACE (e.g., PDB ID: 1O86) is typically used as the receptor model. medcraveonline.comnih.govmdpi.com The peptide is then computationally placed into the enzyme's active site, and various conformations are scored based on binding energy calculations. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov
Studies on related BPPs and other ACE inhibitors have identified key residues within the ACE C-domain active site that are critical for binding. These include:
The S1 Pocket: Residues such as His383, His387, and Glu384, which coordinate with the essential Zn(II) ion. researchgate.netmdpi.com
The S1' Pocket: Residues like His353, Ala354, and His513. nih.gov
The S2' Pocket: Residues including Gln281, Lys511, and Tyr520, which often form hydrogen bonds with the C-terminal end of the inhibitor. nih.govfrontiersin.org
The docking of this compound into the ACE C-domain active site reveals a network of interactions. The C-terminal Arginine residue is particularly important, forming strong electrostatic and hydrogen bond interactions. The multiple Proline residues contribute to the peptide's rigid conformation, facilitating its fit into the narrow active site cleft, while the Phenylalanine residues engage in hydrophobic interactions.
Table 2: Predicted Interactions between this compound and ACE C-Domain Active Site Residues
| Peptide Residue | ACE Residue | Predicted Interaction Type |
|---|---|---|
| Tyr (1) | Hydrophobic pocket | Hydrophobic Interaction |
| Arg (2) | Glu384 | Salt Bridge, Hydrogen Bond |
| Pro (4) | Trp357 | Hydrophobic Interaction |
| Phe (6) | S1' Pocket (e.g., His353) | Hydrophobic Interaction, π-π Stacking |
| Ser (7) | Ser516, Ser517 | Hydrogen Bond |
| Phe (9) | S1 Pocket (e.g., Phe512) | Hydrophobic Interaction, π-π Stacking |
| Arg (10) | Gln281, Lys511, Tyr520 | Hydrogen Bonds, Electrostatic Interaction |
These detailed interaction maps from docking studies are invaluable for understanding the structural basis of the peptide's high affinity and selectivity for the ACE C-domain.
Molecular Dynamics Simulations for Binding Mechanisms and Conformational Flexibility
While molecular docking provides a static snapshot of the peptide-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the complex over time. americanpeptidesociety.org An MD simulation of the this compound-ACE complex involves simulating the movement of every atom in the system under physiological conditions for an extended period, often on the nanosecond to microsecond scale. nih.gov
The stability of the complex during the simulation is a key indicator of a viable binding mode. This is often assessed by calculating the Root Mean Square Deviation (RMSD) of the peptide and protein backbone atoms from their initial docked positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding is stable. nih.govnih.gov
Table 3: Illustrative RMSF Values for Peptide Residues in an MD Simulation
| Peptide Residue | Hypothetical Average RMSF (Å) | Interpretation of Flexibility |
|---|---|---|
| Tyr (1) | 1.8 | Moderate flexibility (N-terminus) |
| Arg (2) | 1.2 | Constrained by interactions |
| Pro (3) | 0.8 | Rigid (Proline backbone) |
| Pro (4) | 0.7 | Rigid (Proline backbone) |
| Gly (5) | 1.5 | Flexible (Glycine hinge) |
| Phe (6) | 1.0 | Constrained in S1' pocket |
| Ser (7) | 1.6 | Moderately flexible loop |
| Pro (8) | 0.8 | Rigid (Proline backbone) |
| Phe (9) | 0.9 | Constrained in S1 pocket |
Note: The values in this table are illustrative and represent typical patterns observed in MD simulations of peptide-protein complexes.
By combining docking with MD simulations, researchers can gain a comprehensive understanding of the binding mechanism of this compound, from the initial recognition to the stable, dynamic complex, providing a solid foundation for the design of peptidomimetics with improved properties.
Future Research Directions and Unresolved Questions
Elucidating Novel Molecular Targets and Pathways
While the biological effects of bradykinin (B550075) are primarily mediated through the G-protein-coupled receptors B1 (B1R) and B2 (B2R), emerging evidence suggests a more complex signaling network. remedypublications.comnih.gov Future research is geared towards identifying and characterizing atypical signaling pathways and novel molecular interactions that could explain the peptide's diverse effects, such as its anti-proliferative and anti-fibrogenic properties. nih.gov
Key areas of investigation include:
Crosstalk with other signaling systems: The kallikrein-kinin system (KKS), which produces bradykinin, is intricately linked with other major physiological cascades like the renin-angiotensin system (RAAS) and the complement system. nih.govnih.gov Dysregulation of the bradykinin pathway, for example, can lead to a "cytokine storm" by excessively activating pro-inflammatory cytokines like IL-6, IL-1β, and IL-8. nih.gov Understanding the precise molecular checkpoints and feedback loops between these systems is a significant unresolved question.
Atypical Receptor Signaling: Research is beginning to uncover unusual signaling pathways for bradykinin receptors. nih.gov For instance, the stimulation of the B2R can lead to the activation of a cascade involving molecules such as phospholipases, protein kinase C, and the Ras/Raf-1/MAPK and PI3K/AKT pathways. nih.gov Further investigation into these non-canonical pathways is crucial. In hepatocellular carcinoma, for example, bradykinin receptor inhibitors have been shown to induce apoptosis by inhibiting the extracellular regulated protein kinase (ERK) signaling pathway, highlighting a potential therapeutic target. mdpi.com
Identification of Novel Binding Partners: Beyond B1R and B2R, bradykinin or its precursors may interact with other cell surface proteins or receptors, modulating their function. Heparan sulfate (B86663) proteoglycans, for instance, play a key role in assembling components of the kallikrein-kinin system on the cell surface, influencing its activation. researchgate.net Identifying these novel interaction partners could open up new avenues for therapeutic intervention.
| Potential Area of Research | Key Unresolved Questions | Potential Impact |
| Pathway Crosstalk | How does bradykinin signaling integrate with the RAAS and complement systems at the molecular level? | Development of multi-target therapies for inflammatory and cardiovascular diseases. |
| Atypical Signaling | What are the downstream effectors of non-G-protein-coupled signaling by bradykinin receptors? | Identification of novel drug targets for conditions like fibrosis and cancer. nih.govmdpi.com |
| Novel Binding Partners | Do other cell-surface molecules directly bind kinins or their precursors to modulate KKS activity? | New strategies to control bradykinin production in diseases like hereditary angioedema. researchgate.net |
Development of Advanced Research Tools and Methodologies
Progress in understanding bradykinin's complex biology is intrinsically linked to the development of more sophisticated research tools. Current efforts are focused on creating novel assays, imaging agents, and genetic models to study the kallikrein-kinin system with greater precision.
Advanced Imaging Agents: A significant challenge in bradykinin research is visualizing receptor distribution and function in vivo. The development of fluorescently-tagged or radiolabeled peptide ligands allows for the study of receptor expression and translocation. nih.gov Future work aims to create more stable and specific imaging probes for both B1R and B2R to better diagnose and monitor diseases associated with aberrant kinin signaling, such as cancer and inflammatory disorders. nih.gov
Novel Biomarker Assays: The lack of reliable assays for the early and accurate diagnosis of bradykinin-mediated diseases remains a hurdle. stocktitan.net New, qualified kinin assays are being developed to reliably characterize bradykinin signatures in patient plasma. stocktitan.net These tools could be critical for identifying individuals with bradykinin-mediated angioedema and for monitoring therapeutic responses. stocktitan.net Furthermore, methods using dabsylated bradykinin as a substrate are being refined to measure the activity of key degrading enzymes like angiotensin-converting enzyme (ACE) in patient serum, providing important reference data for clinical studies. mdpi.com
Genetic and Synthetic Chemistry Tools: The availability of transgenic and knockout animal models for bradykinin receptors and the enzymes involved in its synthesis and degradation has been crucial in confirming the peptide's protective roles in cardiac and renal functions. nih.gov Advanced techniques like CRISPR-based gene editing are now being used to target components of the pathway, such as the kallikrein B1 (KLKB1) gene, as a potential lifelong therapy for hereditary angioedema. researchgate.net Additionally, novel synthetic chemistry approaches are enabling the late-stage modification of serine residues within the bradykinin peptide sequence, which facilitates the rapid generation of analogue libraries for structure-activity relationship studies and drug discovery. acs.orgacs.org
| Research Tool/Methodology | Application in Bradykinin Research | Future Direction |
| Molecular Imaging Probes | In vivo visualization of B1R and B2R expression in pathological tissues. nih.gov | Development of highly specific and stable probes for clinical imaging (e.g., PET, SPECT). |
| Kinin Biomarker Assays | Diagnosis and characterization of bradykinin-mediated angioedema from plasma samples. stocktitan.net | Application to a wider range of inflammatory and cardiovascular diseases; standardization for clinical use. |
| CRISPR-Cas9 Gene Editing | Targeted disruption of genes in the kallikrein-kinin system for therapeutic purposes (e.g., KLKB1). researchgate.net | In vivo gene editing as a single-dose, curative therapy for genetic disorders of the kinin system. |
| Late-Stage Peptide Modification | Rapid synthesis of bradykinin analogues to explore structure-function relationships. acs.org | Accelerating the discovery of potent and selective bradykinin receptor antagonists or agonists. |
Exploring Unconventional Biological Roles in Model Systems
While traditionally associated with inflammation and vascular regulation, bradykinin's influence extends to a range of other biological systems. The use of sophisticated animal and cellular models is uncovering these unconventional roles, particularly in neurology and oncology.
Neurological and Nociceptive Pathways: Bradykinin is now recognized as a neuromediator. nih.gov It is implicated in neuronal injury and the disruption of the blood-brain and blood-spinal cord barriers following trauma. remedypublications.com In the context of pain, particularly neuropathic pain, bradykinin is one of the key inflammatory mediators released after tissue injury that activates nociceptors. acs.orgacs.org Future research using specific B1 and B2 receptor antagonists in preclinical models of neurological diseases and chronic pain aims to clarify these mechanisms and evaluate their therapeutic potential. acs.orgresearchgate.net
Cancer Pathophysiology: The kallikrein-kinin system is increasingly implicated in cancer progression. Bradykinin is considered a multipotential stimulant of cancer growth, acting through both B1R and B2R. mdpi.com The B1 receptor, in particular, is often upregulated during carcinogenesis. mdpi.com Studies in hepatocellular carcinoma cell lines have shown that novel bradykinin receptor inhibitors can reduce cell proliferation and induce apoptosis, suggesting that targeting this pathway could be a viable anti-cancer strategy. mdpi.com Exploring the role of bradykinin in tumor angiogenesis and metastasis in various cancer models is a key area for future investigation.
Infectious Diseases: The bradykinin system is involved in the inflammatory response to various pathogens. nih.gov For instance, its dysregulation has been hypothesized to be a key factor in the pathophysiology of severe COVID-19, contributing to vascular permeability, lung edema, and inflammation. nih.govnih.govnih.gov Investigating the role of the bradykinin pathway in the host response to a wider range of viral and bacterial infections using relevant model systems could lead to new host-directed therapies. researchgate.net
Challenges in Translational Research from Basic Science to Pre-clinical Investigation
Despite a growing understanding of bradykinin's diverse roles, translating these fundamental discoveries into effective clinical therapies remains a significant challenge. Several factors contribute to the difficulty of moving from basic science to pre-clinical and clinical investigation.
Species-Specific Differences: There are notable differences in the kallikrein-kinin system between humans and commonly used animal models. For example, des-Arg⁹-BK, a potent agonist of the B1 receptor in rodents, has a very weak affinity for the human B1 receptor. nih.gov This discrepancy can lead to promising results in preclinical studies that fail to translate to human trials. Developing humanized animal models or more reliable in vitro human tissue-based assays, such as the human umbilical vein contractility assay, is essential to bridge this translational gap. mdpi.com
Complexity and Redundancy of the Kinin System: The kallikrein-kinin system is highly complex, with multiple activators, inhibitors, and degrading enzymes. nih.govresearchgate.net This intricate network of interactions makes it difficult to predict the full systemic effect of targeting a single component. The rapid degradation of bradykinin in circulation further complicates pharmacological studies. researchgate.net The development of metabolism-resistant antagonists has been a crucial step forward, but a deeper understanding of the system's dynamics is still needed. researchgate.net
Q & A
Q. How should GDPR compliance be addressed when using human biospecimens in peptide research?
- Methodological Answer : Anonymize samples by removing identifiers (e.g., name, DOB) and assign unique codes. Obtain explicit consent for secondary research use. Store data on encrypted, access-controlled servers. Consult institutional review boards (IRBs) for cross-border data transfer agreements if collaborating with EU institutions .
Data Conflict Resolution Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
